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molecular formula C17H14O2 B8601839 3-Methyl-4,5-diphenylfuran-2(5H)-one CAS No. 63859-84-7

3-Methyl-4,5-diphenylfuran-2(5H)-one

Cat. No. B8601839
M. Wt: 250.29 g/mol
InChI Key: VDOMKOUAGQFLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006491B2

Procedure details

This reaction is carried out in the same manner as the reaction in example 5. The difference is that, the reactants are (R)-(−)-3-propyl-4-chloride-5-phenyl-2(5H)— furanone (22.9 mg, 0.097 mmol, 97% ee), phenylboronic acid (19.0 mg, 98%, 0.15 mmol), palladium acetate (1.1 mg, 0.005 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (2.1 mg, 0.005 mmol), potassium carbonate (62.1 mg, 0.45 mmol) and 1 mL of anhydrous toluene. The reactants are reacted for 1 hours under 110° C., and 3-methyl-4,5-diphenyl-2(5H)-furanone is obtained. The yield is 40%, <16% ee, 11% the starting material is recycled.
[Compound]
Name
(R)-(−)-3-propyl-4-chloride-5-phenyl-2(5H)— furanone
Quantity
22.9 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step Two
Quantity
2.1 mg
Type
reactant
Reaction Step Three
Quantity
62.1 mg
Type
reactant
Reaction Step Four
Quantity
1.1 mg
Type
catalyst
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(C2CCCCC2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[C:23]2C(OC)=C[CH:26]=[CH:25][C:24]=2OC)CCCCC1.[C:39](=[O:42])([O-])[O-:40].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1>[CH3:26][C:25]1[C:39](=[O:42])[O:40][CH:23]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:17]=2)[C:24]=1[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
(R)-(−)-3-propyl-4-chloride-5-phenyl-2(5H)— furanone
Quantity
22.9 mg
Type
reactant
Smiles
Step Two
Name
Quantity
19 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
2.1 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Step Four
Name
Quantity
62.1 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
1.1 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction is carried out in the same manner as the reaction in example 5
CUSTOM
Type
CUSTOM
Details
The reactants are reacted for 1 hours under 110° C.
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CC=1C(OC(C1C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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